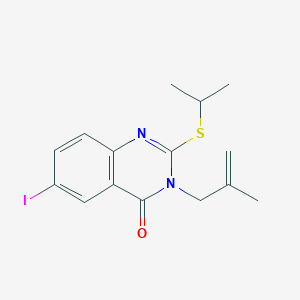
4-tert-butyl-2,6-bis(2-pyridinylmethylene)cyclohexanone
Übersicht
Beschreibung
4-tert-butyl-2,6-bis(2-pyridinylmethylene)cyclohexanone, also known as tBuCPP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the family of cyclohexanone derivatives and has been found to exhibit interesting biological properties.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-2,6-bis(2-pyridinylmethylene)cyclohexanone is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to exhibit anti-oxidant activity by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
TBuCPP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits low toxicity and is relatively easy to handle. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of 4-tert-butyl-2,6-bis(2-pyridinylmethylene)cyclohexanone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its use as a fluorescent probe for detecting metal ions in biological samples. Additionally, further research could be conducted to elucidate its mechanism of action and identify potential molecular targets.
Wissenschaftliche Forschungsanwendungen
TBuCPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit interesting biological properties such as anti-cancer, anti-inflammatory, and anti-oxidant activities. It has also been investigated for its potential as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
(2Z,6Z)-4-tert-butyl-2,6-bis(pyridin-2-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-22(2,3)18-12-16(14-19-8-4-6-10-23-19)21(25)17(13-18)15-20-9-5-7-11-24-20/h4-11,14-15,18H,12-13H2,1-3H3/b16-14-,17-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJAFGPDIQTRTL-RYOQUFEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1C/C(=C/C2=CC=CC=N2)/C(=O)/C(=C\C3=CC=CC=N3)/C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime]](/img/structure/B4682723.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)phenol](/img/structure/B4682736.png)
![N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B4682739.png)
![2-chloro-5-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4682745.png)
![N-(2,6-diisopropylphenyl)-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4682757.png)
![N-[(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4682760.png)
![5'-hydroxy-2'-methyloctahydro-1'H,2H-spiro[cyclohexane-1,4'-isoquinolin]-2-one](/img/structure/B4682778.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide](/img/structure/B4682786.png)
![3-(4-chlorophenyl)-N-(2-furylmethyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4682789.png)
![methyl 5-phenyl-2-({[2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4682790.png)
![4-({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4682791.png)
![4-[(4-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4682807.png)
